2-[(2R)-oxiran-2-yl]-1-benzofuran
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Overview
Description
2-[(2R)-oxiran-2-yl]-1-benzofuran is a chemical compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . It is characterized by the presence of an oxirane (epoxide) ring attached to a benzofuran structure. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-oxiran-2-yl]-1-benzofuran typically involves the reaction of benzofuran with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-oxiran-2-yl]-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted benzofuran derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2R)-oxiran-2-yl]-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2R)-oxiran-2-yl]-1-benzofuran involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The specific pathways and molecular targets involved depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
2-[(2S)-oxiran-2-yl]-1-benzofuran: A stereoisomer with similar chemical properties but different biological activities.
2-[(2R)-oxiran-2-yl]-1-naphthofuran: A structurally related compound with a naphthalene ring instead of a benzene ring.
2-[(2R)-oxiran-2-yl]-1-thiophene: A compound with a thiophene ring, exhibiting different reactivity and applications.
Uniqueness
2-[(2R)-oxiran-2-yl]-1-benzofuran is unique due to its specific combination of an oxirane ring and a benzofuran structure, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H8O2 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[(2R)-oxiran-2-yl]-1-benzofuran |
InChI |
InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2/t10-/m1/s1 |
InChI Key |
MUQQXMHGCGKNTL-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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